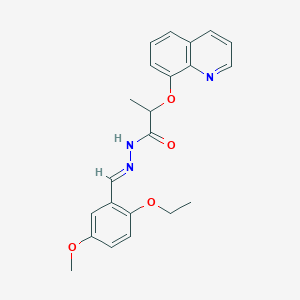
N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide, also known as EMQ, is a newly synthesized compound that has gained attention in the scientific community due to its potential therapeutic applications. EMQ belongs to the class of hydrazide derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Mécanisme D'action
The mechanism of action of N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide is not fully understood. However, studies have suggested that the compound exerts its biological activities by modulating various signaling pathways. For example, N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide has been found to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects:
N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide has also been found to reduce oxidative stress by scavenging free radicals and increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide has several advantages for lab experiments. The compound is easy to synthesize and has high purity. N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide is also stable under various conditions and can be stored for a long time. However, the limitations of N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide include its low solubility in water, which can affect its bioavailability and limit its use in in vivo studies.
Orientations Futures
N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide has shown promising results in various preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide include:
1. Investigating the mechanism of action of N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide in various diseases.
2. Studying the pharmacokinetics and pharmacodynamics of N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide in vivo.
3. Developing novel formulations of N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide to improve its solubility and bioavailability.
4. Conducting clinical trials to evaluate the safety and efficacy of N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide in humans.
Conclusion:
In conclusion, N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide is a newly synthesized compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound exhibits anti-inflammatory, antioxidant, and antitumor properties and has been extensively studied in various preclinical models. Further research is needed to explore the full potential of N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide and develop novel formulations for its use in humans.
Méthodes De Synthèse
The synthesis of N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide involves the reaction of 2-ethoxy-5-methoxybenzaldehyde with 8-hydroxyquinoline in the presence of ethanol and sodium hydroxide. The resulting product is then reacted with propanohydrazide to obtain N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide. The purity of N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
In addition, N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide has been found to exhibit antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. The compound has been tested in various cancer cell lines, including breast, lung, colon, and prostate cancer, and has shown promising results.
Propriétés
IUPAC Name |
N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-quinolin-8-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-4-28-19-11-10-18(27-3)13-17(19)14-24-25-22(26)15(2)29-20-9-5-7-16-8-6-12-23-21(16)20/h5-15H,4H2,1-3H3,(H,25,26)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCZAPSTTOFXTF-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)C=NNC(=O)C(C)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)C(C)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-quinolin-8-yloxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B5762733.png)
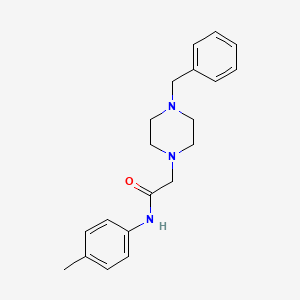

![3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5762755.png)

![4-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 3-methyl-4-nitrobenzoate](/img/structure/B5762771.png)
![1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5762775.png)
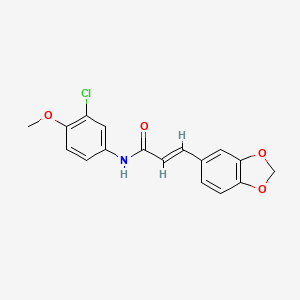
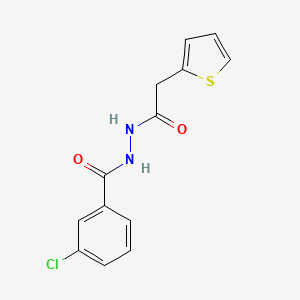
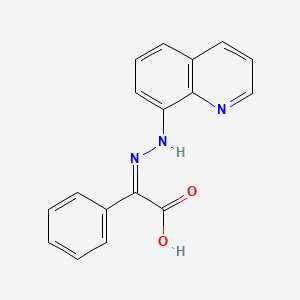
![4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5762808.png)
![2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5762825.png)
![4-[(4-fluorobenzylidene)amino]benzoic acid](/img/structure/B5762839.png)
